Cas no 2137579-02-1 (Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro-)

Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro- structure
2137579-02-1 structure
Product name:Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro-
CAS No:2137579-02-1
MF:C9H15F2NO2
MW:207.217709779739
CID:5297241

Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
    • 3-[2-Cyclopropylethyl(methyl)amino]-2,2-difluoropropanoic acid
    • Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro-
    • Inchi: 1S/C9H15F2NO2/c1-12(5-4-7-2-3-7)6-9(10,11)8(13)14/h7H,2-6H2,1H3,(H,13,14)
    • InChI Key: XOGULLOWLXJSME-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CN(C)CCC1CC1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 217
  • Topological Polar Surface Area: 40.5
  • XLogP3: -0.3

Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788701-1.0g
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
2137579-02-1 95.0%
1.0g
$1272.0 2025-02-22
Enamine
EN300-788701-2.5g
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
2137579-02-1 95.0%
2.5g
$2492.0 2025-02-22
Enamine
EN300-788701-0.1g
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
2137579-02-1 95.0%
0.1g
$1119.0 2025-02-22
Enamine
EN300-788701-0.25g
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
2137579-02-1 95.0%
0.25g
$1170.0 2025-02-22
Enamine
EN300-788701-10.0g
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
2137579-02-1 95.0%
10.0g
$5467.0 2025-02-22
Enamine
EN300-788701-0.5g
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
2137579-02-1 95.0%
0.5g
$1221.0 2025-02-22
Enamine
EN300-788701-0.05g
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
2137579-02-1 95.0%
0.05g
$1068.0 2025-02-22
Enamine
EN300-788701-5.0g
3-[(2-cyclopropylethyl)(methyl)amino]-2,2-difluoropropanoic acid
2137579-02-1 95.0%
5.0g
$3687.0 2025-02-22

Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro- Related Literature

Additional information on Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro-

Propanoic Acid, 3-[(2-Cyclopropylethyl)Methylamino]-2,2-Difluoro (CAS No. 2137579-02-1)

The compound Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro, with the CAS registry number 2137579-02-1, is a chemically synthesized organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a propanoic acid backbone substituted with a methylamino group and two fluorine atoms at the 2-position. The presence of a cyclopropyl group further adds complexity to its structure, making it an intriguing subject for both academic and industrial investigations.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel pharmaceutical agents. The fluorine atoms at the 2-position are known to confer unique electronic properties to the molecule, which can enhance its bioavailability and stability. Additionally, the cyclopropyl group introduces steric hindrance and rigidity to the structure, which can be advantageous in drug design for targeting specific biological pathways.

The synthesis of Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro involves a series of multi-step reactions that require precise control over reaction conditions. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to achieve high yields and purity. The use of advanced catalysts and reaction media has further optimized the synthesis process, making it more efficient and scalable for industrial production.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling during purification processes. The presence of fluorine atoms also contributes to its lipophilicity, making it suitable for applications in lipid-based formulations.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic profiles of this compound with greater accuracy. Molecular docking studies have revealed potential binding affinities with key biological targets, suggesting its potential role as an inhibitor or modulator in various therapeutic areas. For instance, preliminary assays indicate that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic disorders.

The environmental impact of Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro has also been a topic of interest. Studies conducted under controlled conditions suggest that the compound undergoes biodegradation at a moderate rate under aerobic conditions. Its persistence in aquatic environments is relatively low, which aligns with current environmental regulations aimed at reducing chemical pollution.

In conclusion, Propanoic acid, 3-[(2-cyclopropylethyl)methylamino]-2,2-difluoro (CAS No. 2137579-02-1) represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable physicochemical properties make it a valuable addition to the arsenal of compounds used in drug discovery and development. As research continues to uncover its full potential, this compound is expected to play an increasingly significant role in advancing scientific knowledge and practical applications.

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